2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane 2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane
Brand Name: Vulcanchem
CAS No.: 527674-25-5
VCID: VC8277843
InChI: InChI=1S/C14H22N2/c1-11-8-12(2)16-14(9-11)10-13-6-4-3-5-7-15-13/h8-9,13,15H,3-7,10H2,1-2H3
SMILES: CC1=CC(=NC(=C1)CC2CCCCCN2)C
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol

2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane

CAS No.: 527674-25-5

Cat. No.: VC8277843

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane - 527674-25-5

Specification

CAS No. 527674-25-5
Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
IUPAC Name 2-[(4,6-dimethylpyridin-2-yl)methyl]azepane
Standard InChI InChI=1S/C14H22N2/c1-11-8-12(2)16-14(9-11)10-13-6-4-3-5-7-15-13/h8-9,13,15H,3-7,10H2,1-2H3
Standard InChI Key NHSQROWSPXEKIY-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1)CC2CCCCCN2)C
Canonical SMILES CC1=CC(=NC(=C1)CC2CCCCCN2)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Identifiers

The systematic IUPAC name for this compound is 2-[(4,6-dimethylpyridin-2-yl)methyl]azepane, reflecting its azepane backbone substituted with a 4,6-dimethylpyridin-2-ylmethyl group. Key identifiers include:

  • CAS Registry Number: 527674-25-5

  • Molecular Formula: C14H22N2\text{C}_{14}\text{H}_{22}\text{N}_2

  • Molecular Weight: 218.34 g/mol

  • SMILES Notation: CC1=NC(=CC(=C1)C)CC2CCCCCN2

  • InChI Key: SPGNEZQSVLUIBF-UHFFFAOYSA-N

Structural Elucidation

The compound’s structure comprises two distinct moieties:

  • Azepane Ring: A seven-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and basicity (pKa910\text{p}K_a \approx 9-10) .

  • 4,6-Dimethylpyridin-2-ylmethyl Group: An aromatic pyridine ring with methyl substituents at the 4- and 6-positions, enhancing lipophilicity and steric bulk .

The methylene linker between the azepane and pyridine enables rotational freedom, with two rotatable bonds identified computationally .

Table 1: Key Computed Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight218.34 g/molPubChem
XLogP3~2.4Estimated from analogs
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors2Cactvs 3.4.8.18
Topological Polar Surface Area24.9 ŲCactvs 3.4.8.18

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-[(4,6-dimethylpyridin-2-yl)methyl]azepane typically involves reductive amination or alkylation strategies:

Reductive Amination Pathway

  • Precursor Preparation: 4,6-Dimethylpyridine-2-carbaldehyde is reacted with azepane in the presence of a reducing agent (e.g., sodium cyanoborohydride) .

  • Mechanism: The aldehyde undergoes condensation with the secondary amine (azepane) to form an imine intermediate, which is subsequently reduced to the target compound .

Alkylation Approach

  • Halide Intermediate: 2-(Chloromethyl)-4,6-dimethylpyridine is treated with azepane under basic conditions (e.g., potassium carbonate) .

  • Nucleophilic Substitution: The amine group of azepane displaces the chloride, forming the desired product .

Industrial-scale production, as reported by MolCore, employs continuous flow reactors and achieves purities ≥98% .

Optimization Challenges

  • Steric Hindrance: The 4,6-dimethyl groups on the pyridine ring may slow reaction kinetics, necessitating elevated temperatures or catalytic acceleration .

  • Purification: Chromatographic techniques (e.g., HPLC) are critical to isolate the product from byproducts like unreacted azepane or di-alkylated species .

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

  • Aqueous Solubility: Low (<1 mg/mL at 25°C) due to high lipophilicity (XLogP32.4\text{XLogP3} \approx 2.4) .

  • Organic Solubility: Freely soluble in dichloromethane, chloroform, and dimethyl sulfoxide .

Table 2: Characteristic Spectroscopic Signals

TechniqueKey SignalsInterpretation
1H^1\text{H} NMR (CDCl₃)δ 1.45–1.70 (m, 8H, azepane CH₂), δ 2.35 (s, 6H, CH₃), δ 3.40 (t, 2H, NCH₂), δ 7.10 (s, 1H, pyridine H)Confirms azepane backbone and aromatic substitution .
IR (KBr)2920 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=N)Indicates aliphatic and aromatic regions .

Applications in Pharmaceutical and Chemical Research

API Intermediate

MolCore identifies this compound as a key intermediate in synthesizing protease inhibitors and kinase modulators, leveraging its nitrogen-rich scaffold for target binding .

Coordination Chemistry

The pyridine nitrogen and azepane amine serve as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications in cross-coupling reactions .

Future Research Directions

Pharmacological Profiling

  • In vitro Screening: Evaluate affinity for neurological targets (e.g., σ receptors, monoamine transporters).

  • SAR Studies: Modify the azepane ring size or pyridine substituents to optimize potency.

Process Chemistry Innovations

  • Flow Chemistry: Enhance yield and reduce waste via continuous manufacturing .

  • Enzymatic Synthesis: Explore lipase-catalyzed asymmetric amination for chiral derivatives .

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